Erbium trifluoroacetate

CAS No.:

Cat. No.: VC20493016

Molecular Formula: C6H3ErF9O6

Molecular Weight: 509.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3ErF9O6 |

|---|---|

| Molecular Weight | 509.33 g/mol |

| IUPAC Name | erbium;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/3C2HF3O2.Er/c3*3-2(4,5)1(6)7;/h3*(H,6,7); |

| Standard InChI Key | PWXXSIIRWKHHSM-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Er] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

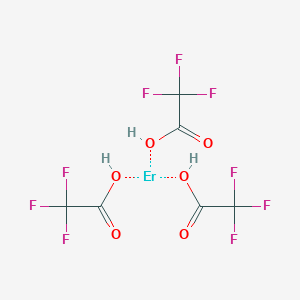

Erbium trifluoroacetate has the molecular formula C₆ErF₉O₆, corresponding to three trifluoroacetate (CF₃COO⁻) ligands bound to an erbium(III) cation. The compound’s molecular weight is 506.30 g/mol, as calculated from its constituent atomic masses . Its IUPAC name, erbium(3+) tris(2,2,2-trifluoroacetate), reflects the oxidation state of erbium and the trifluoroacetate anion’s structure.

Table 1: Key Identifiers for Erbium Trifluoroacetate

| Property | Value |

|---|---|

| CAS Registry Number | 70236-99-6 |

| PubChem CID | 53470857 |

| SMILES Notation | C(=O)(C(F)(F)F)[O-].[Er+3] |

| InChI Key | FAOLWJARFWBHJV-UHFFFAOYSA-K |

Crystallographic and Spectroscopic Features

The compound adopts a coordination geometry typical of lanthanide trifluoroacetates, with the erbium ion surrounded by six oxygen atoms from three bidentate trifluoroacetate ligands. X-ray diffraction studies of analogous lanthanide trifluoroacetates (e.g., dysprosium derivatives) reveal a distorted octahedral configuration, which is likely conserved in the erbium variant . Infrared (IR) spectroscopy of erbium trifluoroacetate shows characteristic absorption bands at 1,723–1,619 cm⁻¹ (νₐₛ(COO⁻)), 1,487 cm⁻¹ (νₛ(COO⁻)), and 1,143–1,204 cm⁻¹ (C–F stretching), consistent with trifluoroacetate coordination .

Synthesis and Purification Methods

Conventional Synthesis Routes

Erbium trifluoroacetate is typically synthesized via the reaction of erbium(III) oxide (Er₂O₃) or erbium acetate hydrate (Er(CH₃COO)₃·4H₂O) with trifluoroacetic acid (CF₃COOH) under controlled conditions. A representative protocol involves:

-

Dissolving erbium acetate hydrate in a mixture of trifluoroacetic acid and deionized water.

-

Refluxing at 50–100°C for 2–48 hours to ensure ligand exchange.

-

Evaporating excess solvent under reduced pressure to isolate the product as a hygroscopic powder .

Thermal Decomposition Behavior

Stages of Mass Loss and Phase Transitions

Thermogravimetric analysis (TGA) of erbium trifluoroacetate hydrate under inert atmospheres reveals three distinct decomposition stages (Table 2):

Table 2: Thermal Decomposition Stages of Erbium Trifluoroacetate Hydrate

| Stage | Temperature Range (°C) | Mass Loss (%) | Dominant Process | Residual Phase |

|---|---|---|---|---|

| 1 | 25–195 | 8.2 | Dehydration (loss of 2.7 H₂O) | Anhydrous Er(TFA)₃ |

| 2 | 195–405 | 49.0 | Ligand decomposition; CO/CO₂ release | ErF₃ + Amorphous Carbon |

| 3 | 405–1,450 | 6.7 | Carbon oxidation; ErF₃ → ErOF | ErOF |

Evolved Gas Analysis and Reaction Mechanisms

During Stage 2, decomposition products include CF₃COF, (CF₃CO)₂O, CO₂, and CO, as detected by coupled mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) . The exothermic peak at ~280°C corresponds to the oxidative cleavage of C–F bonds and the formation of erbium fluoride (ErF₃). Residual carbon, observed as a black intermediate phase, oxidizes above 405°C, yielding ErOF as the final product .

Comparative Analysis with Other Lanthanide Trifluoroacetates

Thermal Stability Trends

Erbium trifluoroacetate exhibits decomposition temperatures 10–15°C higher than dysprosium and samarium analogs, attributed to the lanthanide contraction effect, which strengthens metal–ligand bonding . For instance, dysprosium trifluoroacetate decomposes at 270°C, whereas erbium’s decomposition onset occurs at 280°C .

Final Decomposition Products

All lanthanide trifluoroacetates yield MF₃ (M = lanthanide) as the primary product, but erbium uniquely forms a stable oxyfluoride (ErOF) at elevated temperatures (>1,000°C), unlike dysprosium, which retains DyF₃ . This behavior is linked to erbium’s smaller ionic radius, which favors oxide incorporation.

Applications in Advanced Materials Synthesis

Precursors for Erbium-Doped Fluoride Glasses

Erbium trifluoroacetate serves as a precursor in sol-gel and chemical vapor deposition (CVD) methods to produce Er³⁺-doped fluoride glasses. These materials are critical for fiber optics and amplifiers due to erbium’s 1.5 µm emission band .

Nanoparticle Synthesis

Thermal decomposition of erbium trifluoroacetate in oleic acid/oleylamine solutions yields ErF₃ nanoparticles (5–20 nm) with uniform morphology, suitable for biomedical imaging and upconversion luminescence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume